molecular formula C18H26N4O B13628463 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine

4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine

Cat. No.: B13628463
M. Wt: 314.4 g/mol
InChI Key: GXPAGUYJACKOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution may introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.

Industry

In industry, it may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)pyrimidine
  • 2-(3-methylpiperidin-1-YL)pyrimidine

Uniqueness

4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

5-[4-tert-butyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C18H26N4O/c1-12-7-6-8-22(11-12)17-19-10-14(15-9-13(2)21-23-15)16(20-17)18(3,4)5/h9-10,12H,6-8,11H2,1-5H3

InChI Key

GXPAGUYJACKOJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=N2)C(C)(C)C)C3=CC(=NO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.